molecular formula C15H13F3N2O4 B1532286 2,2,2-trifluoroethyl N-[2-(4-methoxyphenoxy)pyridin-3-yl]carbamate CAS No. 1221725-36-5

2,2,2-trifluoroethyl N-[2-(4-methoxyphenoxy)pyridin-3-yl]carbamate

Cat. No. B1532286
M. Wt: 342.27 g/mol
InChI Key: HSXWXVXREIACDR-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-[2-(4-methoxyphenoxy)pyridin-3-yl]carbamate, also known as TFPC, is an organic compound that has been studied for its various applications in scientific research. It is a member of the N-arylcarbamate family of compounds, and is a colorless and odorless solid. TFPC has been used as a reagent in organic synthesis, as an inhibitor of enzymes, and as a ligand for various proteins. Additionally, TFPC has been studied for its potential use in drug design and delivery.

Scientific Research Applications

Synthesis and Material Science

Preparation of Copper(II) Chloride Adducts

Trifluoromethyl groups, in combination with pyridine ligands, have been used to prepare copper(II) chloride adducts with potential applications in materials science and as anticancer drug candidates. The crystal structure and properties of these complexes have been determined, highlighting their potential in various scientific applications (Bonacorso et al., 2003).

Catalysis and Organic Synthesis

Formation of Hypervalent Complexes

Trifluorosilanes form hypervalent complexes with pyridine and 4-methoxypyridine through intermolecular silicon...nitrogen interactions. These findings could be pivotal for supramolecular chemistry, offering a method for creating new materials and catalysts (Nakash et al., 2005).

Pharmaceutical Research

Antimalarial Activity

Studies on trifluoromethyl-substituted pyridine analogues have led to the identification of compounds with significant antimalarial activity, showcasing the potential of fluorinated pyridines in pharmaceutical development (Chavchich et al., 2016).

Fluorinated Compounds in Organic Electronics

Cathode-Modifying Layers for Polymer Solar Cells

Novel alcohol-soluble conjugated polymers incorporating pyridine units have been developed as efficient cathode interfacial layers for solar cells, demonstrating the versatility of pyridine derivatives in enhancing electronic device performance (Chen et al., 2017).

properties

IUPAC Name

2,2,2-trifluoroethyl N-[2-(4-methoxyphenoxy)pyridin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O4/c1-22-10-4-6-11(7-5-10)24-13-12(3-2-8-19-13)20-14(21)23-9-15(16,17)18/h2-8H,9H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXWXVXREIACDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=CC=N2)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-[2-(4-methoxyphenoxy)pyridin-3-yl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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